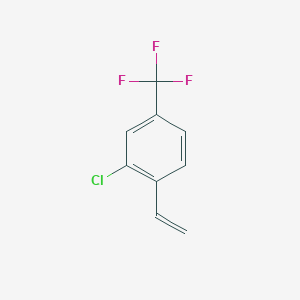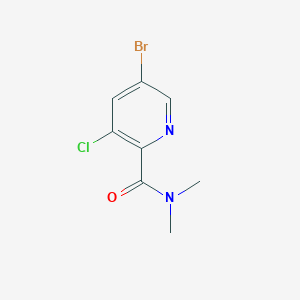
(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H10BrClN2O2 and a molecular weight of 305.56 g/mol . This compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, along with a morpholino group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of (5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone involves several steps. One common synthetic route includes the reaction of 5-bromo-3-chloropyridine with morpholine in the presence of a suitable base and solvent. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
化学反応の分析
(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.
Hydrolysis: The morpholino group can be hydrolyzed under acidic or basic conditions to form different derivatives
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone is utilized in various scientific research fields, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of (5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form bonds with various biomolecules, affecting their function. The morpholino group can also interact with different pathways, influencing the compound’s overall activity .
類似化合物との比較
(5-Bromo-3-chloropyridin-2-yl)(morpholino)methanone can be compared with similar compounds such as:
(5-Bromo-2-chloropyridin-4-yl)(morpholino)methanone: This compound has a similar structure but differs in the position of the chlorine atom on the pyridine ring.
(5-Bromo-2-chloro-pyridin-3-yl)-methanol: This compound has a hydroxyl group instead of a morpholino group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholino group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
(5-bromo-3-chloropyridin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN2O2/c11-7-5-8(12)9(13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNWRDQRMDWAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=N2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-chloro-5-[3-(trifluoromethyl)pyrazol-1-yl]pyridine-2-carboxylate](/img/structure/B8172745.png)











